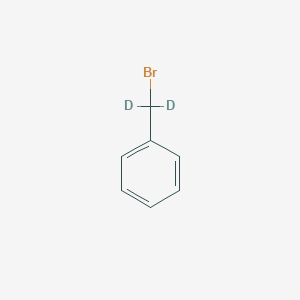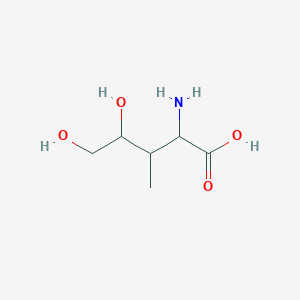
Chromium;cobalt;molybdenum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium, cobalt, and molybdenum are transition metals that form a unique compound with significant applications in various fields. This compound, often referred to as a ternary alloy or nitride, exhibits remarkable properties such as high mechanical strength, thermal stability, and excellent catalytic activity. These properties make it valuable in industrial, biomedical, and catalytic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of chromium, cobalt, and molybdenum compounds typically involves the following steps:
Precipitation Method: Cobalt and molybdenum salts are precipitated to form cobalt molybdate (CoMoO4).
Ammonolysis: The modified cobalt molybdate undergoes ammonolysis, resulting in the formation of cobalt-molybdenum nitrides (Co2Mo3N and Co3Mo3N).
Industrial Production Methods
In industrial settings, the production of chromium, cobalt, and molybdenum compounds involves high-temperature methods. These include:
Direct Reaction: Molybdenum or molybdenum oxide reacts with elemental carbon in an atmosphere of hydrogen or hydrocarbon gases at temperatures ranging from 1200°C to 2000°C.
Self-Propagating High-Temperature Synthesis: This method involves the exothermic reaction of the elements to form the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium, cobalt, and molybdenum compounds undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form oxides such as chromium oxide, cobalt oxide, and molybdenum oxide.
Reduction: Reduction reactions can convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often to enhance catalytic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Chromium (III) Nitrate: Used to modify cobalt molybdate.
Ammonia: Used in ammonolysis to form nitrides.
Hydrogen and Hydrocarbon Gases: Used in high-temperature synthesis.
Major Products
The major products formed from these reactions include:
Cobalt-Molybdenum Nitrides: Co2Mo3N and Co3Mo3N.
Wissenschaftliche Forschungsanwendungen
Chromium, cobalt, and molybdenum compounds have diverse applications in scientific research:
Catalysis: These compounds are used as catalysts in ammonia synthesis, hydrogenation, and other chemical reactions.
Biomedical Applications: The cobalt-chromium-molybdenum alloy is widely used in orthopedic implants, such as hip and knee replacements, due to its biocompatibility and mechanical strength.
Material Science: These compounds are studied for their unique electronic and structural properties, which are valuable in developing new materials for various industrial applications.
Wirkmechanismus
The mechanism by which chromium, cobalt, and molybdenum compounds exert their effects involves several molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Chromium, cobalt, and molybdenum compounds can be compared with other similar compounds:
Iron Catalysts: Iron-based catalysts are commonly used in ammonia synthesis, but cobalt-molybdenum nitrides have shown higher activity in some cases.
Ruthenium Catalysts: Ruthenium supported on carbon is another alternative, but cobalt-molybdenum nitrides offer a cost-effective solution with comparable performance.
Similar Compounds
Iron Catalysts: Magnetite and wustite-based catalysts.
Ruthenium Catalysts: Ruthenium supported on carbon.
Eigenschaften
CAS-Nummer |
105525-46-0 |
|---|---|
Molekularformel |
CoCrMo |
Molekulargewicht |
206.88 g/mol |
IUPAC-Name |
chromium;cobalt;molybdenum |
InChI |
InChI=1S/Co.Cr.Mo |
InChI-Schlüssel |
MTHLBYMFGWSRME-UHFFFAOYSA-N |
SMILES |
[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Cr].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Kanonische SMILES |
[Cr].[Co].[Mo] |
Synonyme |
Gisadent KCM 83 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)




![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)





